4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline

Description

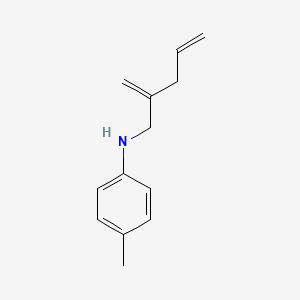

Structure

3D Structure

Properties

CAS No. |

919361-73-2 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-methyl-N-(2-methylidenepent-4-enyl)aniline |

InChI |

InChI=1S/C13H17N/c1-4-5-12(3)10-14-13-8-6-11(2)7-9-13/h4,6-9,14H,1,3,5,10H2,2H3 |

InChI Key |

KNDIJKWVYJLZTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=C)CC=C |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Alkylation of Aniline

This method involves the direct alkylation of aniline with a suitable alkyl halide.

- Reagents: Aniline, 2-methylidenepent-4-en-1-yl bromide (or another suitable halide).

- Reaction Conditions: The reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the aniline, facilitating nucleophilic attack on the alkyl halide.

- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

- Typical yields range from 70% to 85%, depending on the reaction conditions and purity of starting materials.

Method 2: Condensation Reaction

This method utilizes a condensation reaction between substituted anilines and aldehydes or ketones.

- Reagents: 4-Methylaniline, isovaleraldehyde (or another suitable aldehyde).

- Catalyst: Acid catalysts such as hydrochloric acid can be used to promote the reaction.

- Temperature: The reaction is generally carried out under reflux conditions to enhance the yield.

- Yields can vary significantly, often reaching up to 90% with proper optimization of conditions.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

| Method | Key Reagents | Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Direct Alkylation | Aniline, Alkyl Halide | Base, Room Temperature | 70 - 85 | Simple procedure but may require purification |

| Condensation Reaction | 4-Methylaniline, Aldehyde | Acid Catalyst, Reflux | Up to 90 | Higher yields; may involve more steps |

Research Findings

Recent studies have focused on optimizing these preparation methods to enhance yield and minimize by-products:

Optimization of Reaction Conditions: Adjusting temperature and reaction time has been shown to significantly affect yields in both methods.

Use of Green Chemistry Principles: Incorporating solvent-free conditions or using biodegradable solvents has been explored to make the synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Organic Synthesis

4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline plays a significant role in organic synthesis, particularly in the development of new synthetic pathways for creating complex molecules. Its ability to act as a nucleophile allows it to participate in various reactions such as:

- Amination Reactions : The compound can undergo amination processes to introduce amino groups into other organic frameworks.

- Condensation Reactions : It can participate in condensation reactions, forming larger, more complex structures that are useful in pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound is being investigated for its potential use in the development of advanced materials, including:

- Polymers : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Conductive Materials : Due to its electron-donating properties, it may be used to create conductive polymers that have applications in electronic devices.

Medicinal Chemistry

The medicinal chemistry field has shown interest in this compound due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Anticancer Properties : Preliminary studies suggest that it could inhibit tumor growth, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, indicating potential as an antimicrobial agent.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Amination, condensation reactions |

| Materials Science | Polymer enhancement, conductive materials |

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds |

Case Study 1: Synthesis of Anticancer Agents

A recent study investigated the synthesis of novel anticancer agents based on the structure of this compound. Researchers modified the compound to enhance its efficacy against specific cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Conductive Polymers

In another study, researchers explored the incorporation of this compound into polymer matrices for electronic applications. The resulting conductive polymers demonstrated improved electrical conductivity and thermal stability compared to traditional materials. These findings open avenues for the use of this compound in advanced electronic devices.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to form stable intermediates and products, which can interact with biological targets or catalyze specific reactions.

Comparison with Similar Compounds

Table 1: Allyl-Substituted Anilines

Heterocyclic Derivatives

- Pyrazole-Based Anilines: 3a: 4-Methyl-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline features a pyrazole ring, synthesized with electron-donating substituents (e.g., p-CH₃) in moderate yields (70–80%) . 7p: 4-Methyl-N-[(1-(phenylsulfonyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methyl]aniline includes a sulfonyl group, yielding 41% as a crystalline solid.

Table 2: Heterocyclic Anilines

| Compound | Heterocycle | Yield | Key Feature |

|---|---|---|---|

| 3a | Pyrazole | 70–80% | Antimicrobial activity potential |

| 7p | Sulfonyl-pyrazole | 41% | Increased solubility/reactivity |

Aliphatic and Bulky Aromatic Derivatives

- 4-Methyl-N-(octan-2-yl)aniline : Aliphatic chain substituent synthesized with 99% yield, demonstrating high hydrophobicity and utility in surfactant or lubricant applications .

- 4,4'-Bis(1-phenylethyl)diphenylamine: Bulky aromatic substituent used as an antioxidant (e.g., Vulkanox DDA), emphasizing steric hindrance effects on stability .

Biological Activity

4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which influences its reactivity and biological interactions. The presence of the aniline group suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, derivatives of aniline have been explored for their ability to stabilize G-quadruplex structures in the c-MYC promoter region, which is crucial for regulating oncogene expression. Stabilization of these structures can inhibit cancer cell proliferation .

Table 1: G-Quadruplex Stabilizing Activity of Aniline Derivatives

| Compound No | ΔTm (°C) | FRET Activity |

|---|---|---|

| 7 | 10.4 | 1.0 |

| 12 | 3.7 | 0.2 |

| 17 | >35 | 1.1 |

The data indicates that certain derivatives show significant stabilization effects, suggesting their potential as therapeutic agents against cancer .

Enzymatic Interactions

The enzymatic bioactivity of aromatic amines like this compound has been investigated in various contexts, particularly in the realm of bio-oxidation processes. Trametes versicolor laccase, an enzyme known for catalyzing the oxidation of phenolic compounds, has been shown to interact with similar aromatic amines, leading to the formation of various oxidation products . This suggests that the compound may also undergo metabolic transformations that could influence its biological activity.

Case Study: Oxidative Stress Response

In a study examining the oxidative stress response induced by aromatic amines, it was found that compounds structurally related to this compound can affect cellular pathways involved in detoxification and apoptosis. The modulation of these pathways highlights the compound's potential role in mitigating oxidative damage in cells .

Research on Therapeutic Applications

Research has indicated that derivatives of aromatic amines can serve as scaffolds for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The structural modifications that enhance stability and bioavailability are crucial for their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline and validating its purity?

- Synthesis : Use nucleophilic substitution or condensation reactions, as demonstrated in analogous aniline derivatives (e.g., coupling allylic amines with substituted anilines in ethanol or THF under reflux). Evidence from similar compounds suggests yields can be optimized by controlling stoichiometry and reaction time .

- Validation : Confirm purity via High-Performance Liquid Chromatography (HPLC) and structural integrity via /-NMR and High-Resolution Mass Spectrometry (HRMS). For example, -NMR can resolve the methylidene proton at δ ~5.2 ppm and allylic protons at δ ~5.8 ppm, while HRMS provides exact mass confirmation .

Q. Which crystallographic tools are essential for resolving the crystal structure of this compound?

- Tools : Use SHELX (e.g., SHELXL for refinement) to process single-crystal X-ray diffraction (SC-XRD) data. For visualization, employ ORTEP-III or WinGX to generate anisotropic displacement ellipsoid plots .

- Protocol : Collect data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. Refinement parameters (R-factor < 0.05) and data-to-parameter ratios (>15:1) ensure reliability, as seen in analogous SC-XRD studies .

Q. How can spectroscopic techniques differentiate this compound from structurally similar aniline derivatives?

- FTIR : Identify characteristic C-N stretches at ~1174 cm and C=C (aromatic) stretches at ~1500 cm .

- UV-Vis : Monitor λ near 255–350 nm, influenced by conjugation between the aniline and methylidene-pentenyl groups .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic and crystallographic data during structure elucidation?

- Case Study : If NMR suggests a planar conformation but SC-XRD shows non-coplanar aryl groups, perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects. Cross-validate with variable-temperature NMR to assess dynamic effects .

- Resolution : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which are common in flexible alkenyl-aniline systems .

Q. What experimental design principles optimize the synthesis yield of this compound under varying substituent effects?

- DoE Approach : Apply Box-Behnken or Central Composite Design to optimize solvent polarity, temperature, and catalyst loading. For example, electron-donating groups (e.g., -CH) on the aniline ring increase yields to >80%, while electron-withdrawing groups (e.g., -NO) require higher temperatures .

- Catalysis : Screen Pd/C or FeO-supported catalysts for C-N coupling steps, monitoring progress via in-situ FTIR .

Q. How can computational methods predict the photocatalytic degradation pathways of this compound?

- Modeling : Use Gaussian09 with M06-2X/def2-TZVP to simulate radical attack sites (e.g., methylidene or allylic positions). Validate with LC-MS/MS to detect intermediates like hydroxylated anilines .

- Experimental Validation : Employ MnFeO/ZnSiO catalysts under simulated solar radiation, analyzing degradation kinetics via pseudo-first-order models .

Q. What strategies mitigate challenges in refining low-quality diffraction data for this compound?

- Data Handling : Use SHELXL’s PART and SIMU instructions to model disorder in the methylidenepentenyl chain. Apply Hirshfeld Atom Refinement (HAR) for hydrogen atom positioning in low-resolution datasets .

- Validation : Cross-check with -NMR NOESY to confirm spatial proximity of protons, resolving ambiguities in electron density maps .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robustness in handling partial occupancy and twinning .

- Synthesis : Prioritize Schlenk-line techniques for air-sensitive intermediates (e.g., allylic Grignard reagents) .

- Degradation Studies : Combine HPLC with radical trapping agents (e.g., tert-butanol) to identify dominant degradation mechanisms (e.g., •OH vs. SO pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.